4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
Description
4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-iodo-methoxyphenyl group, a methylidene group, and a benzenesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O5S/c1-10-14(7-11-8-15(19)17(23)16(9-11)27-2)18(24)22(21-10)12-3-5-13(6-4-12)28(20,25)26/h3-9,23H,1-2H3,(H2,20,25,26)/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDDGWEFOSMMF-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)O)OC)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)O)OC)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the hydroxy-iodo-methoxyphenyl intermediate, followed by the formation of the pyrazole ring and subsequent sulfonamide formation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine or other functional groups.
Substitution: The iodine atom can be substituted with other groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes[][7].
Mechanism of Action
The mechanism of action of 4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy-iodo-methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonamide group can inhibit certain enzymes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-iodobiphenyl: Shares the hydroxy-iodo group but lacks the pyrazole and sulfonamide groups.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Contains similar functional groups but has a different overall structure
Uniqueness
4-[(4Z)-4-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
